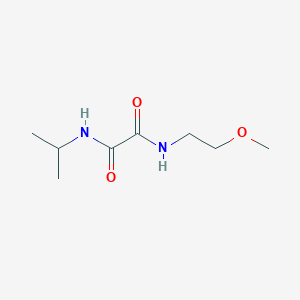

N-(2-methoxyethyl)-N'-(propan-2-yl)ethanediamide

Description

N-(2-Methoxyethyl)-N'-(propan-2-yl)ethanediamide is a diamide derivative featuring a central ethanediamide backbone with two distinct substituents: a 2-methoxyethyl group and an isopropyl (propan-2-yl) group.

Properties

IUPAC Name |

N-(2-methoxyethyl)-N'-propan-2-yloxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3/c1-6(2)10-8(12)7(11)9-4-5-13-3/h6H,4-5H2,1-3H3,(H,9,11)(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQZWHCZLFLMEAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C(=O)NCCOC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-N’-(propan-2-yl)ethanediamide typically involves the reaction of ethanediamine with appropriate acylating agents. One common method involves the use of 2-methoxyethyl chloride and isopropyl isocyanate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates.

Industrial Production Methods

In an industrial setting, the production of N-(2-methoxyethyl)-N’-(propan-2-yl)ethanediamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-N’-(propan-2-yl)ethanediamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

Reduction: Reduction reactions can convert the amide groups to amines.

Substitution: The methoxyethyl and propan-2-yl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or amides.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of new substituted ethanediamides with different functional groups.

Scientific Research Applications

N-(2-methoxyethyl)-N’-(propan-2-yl)ethanediamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-N’-(propan-2-yl)ethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural Comparison of Selected Amides

Key Observations:

- Aromatic vs. Aliphatic Substituents: Compounds like the naproxen-derived amide () and Alachlor () incorporate aromatic rings (naphthalenyl, phenyl), which increase hydrophobicity and stability. In contrast, the target compound’s aliphatic methoxyethyl and isopropyl groups may enhance solubility while reducing π-π stacking interactions .

- Functional Group Diversity: The thiol-containing compound () and Alachlor’s chloro group demonstrate how non-amide functional groups expand reactivity (e.g., nucleophilic thiols or electrophilic chlorides) .

Physicochemical Properties (Inferred)

Table 2: Hypothetical Property Comparison

| Property | N-(2-Methoxyethyl)-N'-(propan-2-yl)ethanediamide | Alachlor | Naproxen-Derived Amide |

|---|---|---|---|

| Water Solubility | Moderate (methoxyethyl enhances polarity) | Low (chloro, aromatic) | Low (aromatic groups) |

| LogP (Lipophilicity) | ~1.5–2.5 (balanced polarity) | ~3.5–4.0 | ~3.0–3.5 |

| Thermal Stability | High (aliphatic substituents) | Moderate | Moderate |

Rationale:

- The methoxyethyl group in the target compound likely reduces LogP compared to Alachlor’s chloro and aromatic substituents .

- Steric hindrance from the isopropyl group may slow hydrolysis of the amide bonds compared to less bulky analogues .

Spectral Characterization

Compounds in the evidence were characterized using NMR (1H, 13C), IR, UV, and mass spectrometry (). For the target compound:

- IR: Strong amide C=O stretches (~1650–1680 cm⁻¹) and methoxy C-O stretches (~1100–1250 cm⁻¹) .

Biological Activity

N-(2-methoxyethyl)-N'-(propan-2-yl)ethanediamide, a compound with potential biological significance, has garnered attention in recent research. This article delves into its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

N-(2-methoxyethyl)-N'-(propan-2-yl)ethanediamide is categorized as a diamine derivative. Its molecular structure can be represented as follows:

- Molecular Formula : C₈H₁₈N₂O₂

- Molecular Weight : 174.24 g/mol

The compound's biological activity is largely attributed to its interaction with various biochemical pathways. It has been observed to modulate protein kinase activity, which plays a crucial role in cellular processes such as proliferation and apoptosis. This modulation can influence disease states, particularly in cancer and inflammatory conditions.

1. Protein Kinase Modulation

Several studies have highlighted the compound's ability to modulate protein kinases, which are vital for signal transduction in cells. The inhibition or activation of these kinases can lead to altered cell growth and survival rates.

2. Anti-inflammatory Properties

Research indicates that N-(2-methoxyethyl)-N'-(propan-2-yl)ethanediamide exhibits anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines. This could make it a candidate for treating conditions like rheumatoid arthritis and other inflammatory diseases.

3. Anticancer Activity

The compound has shown promise in preclinical studies targeting various cancer types, including breast and lung cancers. By inhibiting specific kinases involved in tumor growth, it may reduce proliferation rates of cancer cells.

Case Study 1: Cancer Treatment

A study conducted on breast cancer cell lines demonstrated that treatment with N-(2-methoxyethyl)-N'-(propan-2-yl)ethanediamide resulted in a significant reduction in cell viability and increased apoptosis rates when compared to untreated controls.

Case Study 2: Inflammatory Response

In an animal model of inflammation, administration of the compound led to a marked decrease in inflammatory markers, suggesting its potential utility in managing chronic inflammatory diseases.

Toxicological Profile

While the biological activities are promising, it is essential to assess the safety profile of N-(2-methoxyethyl)-N'-(propan-2-yl)ethanediamide. Preliminary toxicity studies indicate a favorable safety margin; however, further investigations are warranted to establish comprehensive toxicological data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.